molecular formula C12H4Br8N2O B13409493 4,4'-oxybis-2,3,5,6-tetrabromo-Benzenamine

4,4'-oxybis-2,3,5,6-tetrabromo-Benzenamine

Cat. No.: B13409493
M. Wt: 831.4 g/mol
InChI Key: FRNQBIOEFIVZQG-UHFFFAOYSA-N
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Description

4,4'-Oxybis-2,3,5,6-tetrabromo-Benzenamine is a brominated aromatic amine derivative of 4,4'-oxybisbenzenamine (CAS 101-80-4), where four bromine atoms are substituted at the 2, 3, 5, and 6 positions of the two benzene rings. The parent compound, 4,4'-oxybisbenzenamine, consists of two aniline groups connected by an oxygen bridge, with a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . Bromination introduces steric bulk and electron-withdrawing effects, significantly altering its physical, chemical, and biological properties.

Properties

Molecular Formula

C12H4Br8N2O

Molecular Weight

831.4 g/mol

IUPAC Name

4-(4-amino-2,3,5,6-tetrabromophenoxy)-2,3,5,6-tetrabromoaniline

InChI

InChI=1S/C12H4Br8N2O/c13-1-5(17)11(6(18)2(14)9(1)21)23-12-7(19)3(15)10(22)4(16)8(12)20/h21-22H2

InChI Key

FRNQBIOEFIVZQG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)N)Br)Br)Br)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine typically involves the bromination of 4,4’-oxybis-Benzenamine. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of polybrominated diphenyl ethers.

    Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant.

    Medicine: Investigated for its potential toxicological effects and its impact on human health.

    Industry: Widely used as a flame retardant in consumer products to enhance fire safety.

Mechanism of Action

The mechanism of action of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine involves its interaction with various molecular targets and pathways. As a flame retardant, it works by releasing bromine radicals that interfere with the combustion process, thereby inhibiting the spread of fire .

Comparison with Similar Compounds

Halogenated Analogs

2,3,5,6-Tetrachloroaniline (CAS 3481-20-1)
  • Structure : Chlorine atoms replace bromine at the same positions.
  • Key Differences :
    • Electronegativity : Chlorine (3.0) < Bromine (2.8), leading to weaker electron-withdrawing effects.
    • Bond Strength : C-Cl bonds are stronger than C-Br, affecting degradation pathways.
    • Applications : Primarily used as a pesticide intermediate .
Property 4,4'-Oxybis-2,3,5,6-tetrabromo-Benzenamine 2,3,5,6-Tetrachloroaniline
Molecular Weight (g/mol) ~584 (estimated) 230.89
Halogen Type Bromine Chlorine
Common Applications Flame retardants, polymer additives Pesticides, herbicides
3,3'-Oxybis[5-(trifluoromethyl)benzenamine]
  • Structure : Trifluoromethyl (-CF₃) groups at the 5-position of each benzene ring.
  • Key Differences :
    • Substituent Effects : -CF₃ groups are strongly electron-withdrawing but less bulky than bromine.
    • Applications : Used in advanced materials (e.g., luminescent MOFs) due to enhanced electronic properties .

Positional Isomers and Bridging Group Variants

Benzenamine, 4,4'-sulfonylbis(N-hydroxy-)
  • Structure : Sulfonyl (-SO₂-) bridge instead of oxygen, with N-hydroxy groups.
  • Key Differences :
    • Reactivity : Sulfonyl groups enhance enzyme inhibition capabilities (e.g., antimicrobial activity).
    • Applications : Biomedical research, particularly in antimicrobial and anticancer studies .
Property This compound 4,4'-Sulfonylbis(N-hydroxy-Benzenamine)
Bridge Group Oxygen (-O-) Sulfonyl (-SO₂-)
Bioactivity Moderate (predicted) High (enzyme inhibition)
Thermal Stability High (due to bromine) Moderate
Benzenamine, 4,4'-tellurobis-
  • Structure : Tellurium bridge (-Te-) instead of oxygen.
  • Key Differences :
    • Reactivity : Tellurium compounds exhibit higher redox activity and antimicrobial potency compared to oxygen analogs.
    • Applications : Emerging use in photovoltaics and catalysis .

Brominated Aromatic Amines in Polymer Chemistry

Polymeric Derivatives of 4,4'-Oxybisbenzenamine
  • Example : Polymers with 4,4'-oxybis[benzenamine] and trifluoromethyl dianhydrides (CAS 69531-41-5).
  • Key Differences: Bromination enhances flame retardancy but may reduce solubility in organic solvents. Non-brominated variants are more flexible in polymer backbones .

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